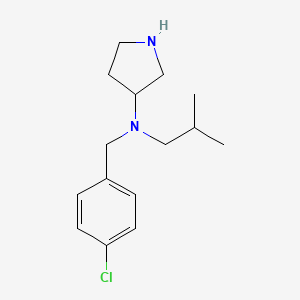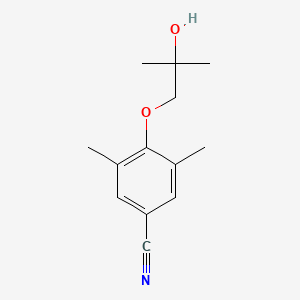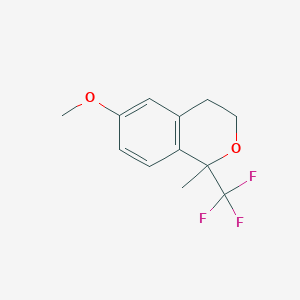
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine
概要
説明
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is an organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isobutylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
科学的研究の応用
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-ethyl-pyridin-2-amine
- N-(4-Chlorophenyl)-4-methoxybenzylamine
Uniqueness
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
特性
CAS番号 |
820984-25-6 |
|---|---|
分子式 |
C15H23ClN2 |
分子量 |
266.81 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)10-18(15-7-8-17-9-15)11-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3 |
InChIキー |
OZEHAJVTLPZEMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC1=CC=C(C=C1)Cl)C2CCNC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pentanedioic acid](/img/structure/B8669931.png)




![(2S)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B8669969.png)
![2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8669972.png)



![(5R)-3-[6-(2-([tert-butyl(dimethyl)silyl]oxy}ethoxy)hexyl]-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one](/img/structure/B8669996.png)


